Methyl 3-amino-5-phenylpentanoate

Organic Synthesis Procurement Stability

Supplied as the free base methyl ester (≥95% purity), this chiral γ-amino ester scaffold eliminates orthogonal protection steps in peptidomimetic synthesis—enabling direct amine functionalization without carboxylic acid interference. Its predicted LogP (~1.51) and moderate TPSA (52.32 Ų) align with Lipinski's Rule of Five, making it a superior starting point over free acid or HCl salt analogs for intracellular target lead optimization. The absence of chloride counterions ensures compatibility with halide-sensitive assays. Ideal for solid-phase amide bond formation and enantioselective routes to statin intermediates.

Molecular Formula C12H17NO2
Molecular Weight 207.273
CAS No. 129042-97-3
Cat. No. B2527638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-phenylpentanoate
CAS129042-97-3
Molecular FormulaC12H17NO2
Molecular Weight207.273
Structural Identifiers
SMILESCOC(=O)CC(CCC1=CC=CC=C1)N
InChIInChI=1S/C12H17NO2/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3
InChIKeyXSSNVSFNSNFGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-5-phenylpentanoate (CAS 129042-97-3): Baseline Identity and Procurement Context


Methyl 3-amino-5-phenylpentanoate (CAS 129042-97-3) is a chiral amino ester scaffold with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is supplied as a versatile small molecule scaffold with a minimum purity specification of ≥95% . Its primary value in scientific research lies in its dual functional groups—an amino moiety and a phenyl-substituted pentanoate ester—which enable its use as a building block in organic synthesis, particularly in the preparation of more complex pharmacologically relevant structures .

Why Methyl 3-amino-5-phenylpentanoate Cannot Be Readily Substituted by In-Class Analogs


The 3-amino-5-phenylpentanoate core is a privileged scaffold in medicinal chemistry; however, the methyl ester derivative (CAS 129042-97-3) possesses distinct physicochemical and handling properties that differentiate it from its closest in-class analogs. Unlike the free acid (e.g., (R)-3-amino-5-phenylpentanoic acid hydrochloride) or the hydrochloride salt , the methyl ester's altered lipophilicity (predicted LogP ~2.21) [1] and hydrogen-bonding capacity influence its solubility, membrane permeability, and reactivity in downstream synthetic steps. Furthermore, the compound's defined stereochemistry is critical for applications requiring enantiomeric purity, as activity in biological systems is often stereospecific [2]. Substituting with a different salt form or the free acid can alter reaction yields, require re-optimization of synthetic protocols, and produce different impurity profiles, ultimately impacting the reproducibility and validity of research outcomes. The following quantitative evidence guides selection where these differences are most consequential.

Quantitative Evidence Guide: Differentiating Methyl 3-amino-5-phenylpentanoate from Close Analogs


Differentiation by Purity Specification and Handling: Methyl Ester vs. Hydrochloride Salt

The free base methyl ester (CAS 129042-97-3) is supplied with a purity of ≥95% and requires storage sealed in dry conditions at 2-8°C, whereas the hydrochloride salt analog (CAS 124082-03-7) is generally more stable at room temperature but may introduce chloride ions that interfere with certain reactions . The methyl ester's purity specification is directly comparable to other suppliers' offerings, ensuring consistent reactivity .

Organic Synthesis Procurement Stability

Computational Physicochemical Differentiation: Lipophilicity and Polar Surface Area

The methyl ester (CAS 129042-97-3) exhibits a predicted topological polar surface area (TPSA) of 52.32 Ų and a LogP of 1.5096 . In contrast, the free acid analog, (3S)-3-amino-5-phenylpentanoic acid, is predicted to have a lower LogP and higher TPSA due to the presence of a free carboxylic acid group, which reduces membrane permeability but enhances aqueous solubility [1]. These computational differences guide selection for cell-based assays versus in vitro biochemical screens.

ADME Prediction Medicinal Chemistry Computational Chemistry

Differentiation by Synthetic Utility: Ester as a Masked Carboxylic Acid

Methyl 3-amino-5-phenylpentanoate serves as a carboxyl-protected form of 3-amino-5-phenylpentanoic acid, enabling selective N-functionalization without side reactions at the C-terminus [1]. This contrasts with the unprotected acid analog, which requires additional protection/deprotection steps, increasing synthetic complexity and reducing overall yield by an estimated 10-20% in multistep sequences [2].

Organic Synthesis Protecting Groups Peptide Chemistry

Limited Biological Activity Data: MAO-B Inhibition as a Class Warning

While specific activity data for methyl 3-amino-5-phenylpentanoate is absent, structural analogs such as 3-amino-5-phenylpentanoic acid derivatives exhibit weak inhibitory activity against MAO-B (IC50 = 617,000 nM) [1]. This serves as a baseline for any biological investigation, indicating that this scaffold does not potently engage this target and suggesting minimal off-target activity in this class [2].

Neuropharmacology MAO-B Inhibitor

Recommended Application Scenarios for Methyl 3-amino-5-phenylpentanoate Based on Differentiating Evidence


Synthesis of γ-Amino Acid-Containing Peptidomimetics Requiring Carboxyl Protection

Methyl 3-amino-5-phenylpentanoate is ideally suited as a building block in the solid-phase or solution-phase synthesis of peptidomimetics where the amino group must be selectively functionalized (e.g., amide bond formation) without interference from the carboxylic acid [1]. The ester serves as a stable protecting group, eliminating the need for orthogonal protection and subsequent deprotection steps, thereby improving overall synthetic efficiency [2].

Medicinal Chemistry Campaigns Prioritizing Passive Membrane Permeability

For early-stage drug discovery programs targeting intracellular proteins, the methyl ester's predicted lipophilicity (LogP 1.5096) and moderate polar surface area (52.32 Ų) make it a more favorable starting point for lead optimization than the free acid analog [1]. These computational parameters align with Lipinski's Rule of Five, supporting the design of compounds with enhanced passive membrane permeability [2].

Enantioselective Synthesis Using Chiral Auxiliaries or Enzymatic Resolution

The stereochemical integrity of methyl 3-amino-5-phenylpentanoate is critical for applications requiring a defined absolute configuration. As evidenced in patent literature, the phenylethylamine moiety in related compounds has been employed as a chiral auxiliary to establish stereocenters [1]. Researchers developing enantioselective routes to statin intermediates or other chiral γ-amino acids should procure this specific stereoisomer [2].

Biochemical Assays Where Chloride Ions Interfere with Detection or Activity

In assays such as those involving halide-sensitive fluorescent probes, silver-based detection methods, or certain enzyme reactions (e.g., chloride-dependent transporters), the free base methyl ester is preferred over its hydrochloride salt [1]. The absence of counterions simplifies data interpretation and eliminates the need for buffer exchange to remove chloride [2].

Technical Documentation Hub

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